molecular formula C7H8O2S B1296924 Methyl 3-methylthiophene-2-carboxylate CAS No. 81452-54-2

Methyl 3-methylthiophene-2-carboxylate

Cat. No. B1296924
Key on ui cas rn: 81452-54-2
M. Wt: 156.2 g/mol
InChI Key: BRWROFVPMUPMJQ-UHFFFAOYSA-N
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Patent
US06265424B1

Procedure details

2-Bromo-3-methylthiophene (10.0 g, 0.0565 mol) was slowly added dropwise over a 60 minute period to a slurry of magnesium turnings (1.72 g, 0.0706) in THF. During the course of the addition, the exotherm was controlled to <40° C. by external cooling with a water bath. After the addition was completed, the resulting mixture was stirred at ambient temperature for 60 minutes. Dimethylcarbonate (7.63 g, 0.0847 mol) was then added dropwise over a 5-minute period, and the reaction mixture was stirred at ambient temperature for 4 hours. The reaction mixture was quenched by the addition of 6 M HCl (50 mL), and extracted with ethylacetate (100 mL). The organic phase was washed with water (25 mL), followed by saturated aqueous NaHCO3. Concentration of the organic phase then gave 7.38 g (84%) of methyl 3-methyl-2-thiophenecarboxylate as a light yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Mg].[CH3:9][O:10][C:11](=O)[O:12]C>C1COCC1>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[C:11]([O:10][CH3:9])=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
1.72 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.63 g
Type
reactant
Smiles
COC(OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the course of the addition
CUSTOM
Type
CUSTOM
Details
was controlled to <40° C.
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling with a water bath
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of 6 M HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (25 mL)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.38 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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